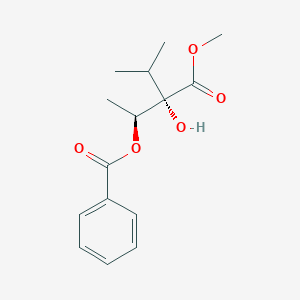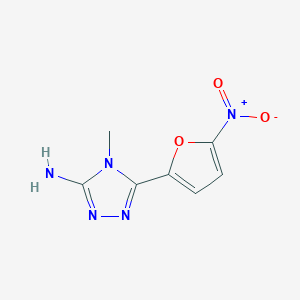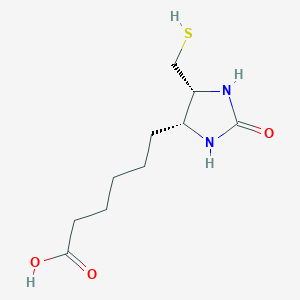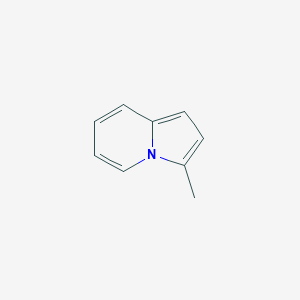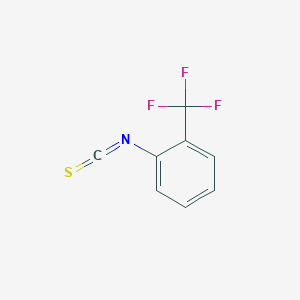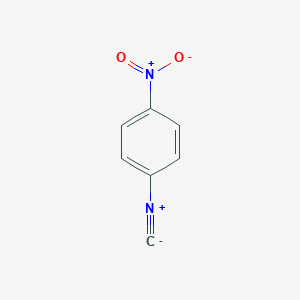![molecular formula C16H21NO B156845 N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide CAS No. 10207-07-5](/img/structure/B156845.png)
N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide (PBODA) is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. PBODA belongs to the class of bicyclic compounds, which are known for their unique chemical properties and potential biological activities.
Mécanisme D'action
The mechanism of action of N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide is not fully understood, but it is believed to act on the GABAergic system in the brain. N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide has been shown to enhance GABAergic neurotransmission by increasing the activity of GABA-A receptors. This leads to an increase in inhibitory neurotransmission, which can reduce neuronal excitability and prevent seizures.
Effets Biochimiques Et Physiologiques
N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the levels of GABA in the brain, which can reduce neuronal excitability and prevent seizures. N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide has also been shown to increase the levels of dopamine and serotonin in the brain, which can improve mood and reduce anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide is that it has been shown to have a low toxicity profile in animal models. This makes it a promising candidate for further preclinical and clinical studies. However, one of the limitations of N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide is that it has a relatively short half-life in the body, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for research on N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide. One area of interest is the development of N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide derivatives that have improved pharmacokinetic properties. Another area of interest is the study of N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide in combination with other drugs for the treatment of neurological and psychiatric disorders. Finally, the development of new animal models that better mimic human neurological and psychiatric disorders could provide valuable insights into the potential therapeutic applications of N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide.
Méthodes De Synthèse
N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide can be synthesized using a variety of methods, including the reduction of bicyclo[2.2.2]octanone with sodium borohydride and the reaction of 4-bromobenzyl bromide with bicyclo[2.2.2]oct-7-ene-2,3-dione. The yield and purity of N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide can be improved by using different solvents and reaction conditions.
Applications De Recherche Scientifique
N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have anticonvulsant, analgesic, and anxiolytic effects in animal models. N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide has also been studied for its potential as a treatment for Parkinson's disease, Alzheimer's disease, and depression.
Propriétés
Numéro CAS |
10207-07-5 |
|---|---|
Nom du produit |
N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide |
Formule moléculaire |
C16H21NO |
Poids moléculaire |
243.34 g/mol |
Nom IUPAC |
N-(4-phenyl-1-bicyclo[2.2.2]octanyl)acetamide |
InChI |
InChI=1S/C16H21NO/c1-13(18)17-16-10-7-15(8-11-16,9-12-16)14-5-3-2-4-6-14/h2-6H,7-12H2,1H3,(H,17,18) |
Clé InChI |
VMPACSDMLBCXKA-UHFFFAOYSA-N |
SMILES |
CC(=O)NC12CCC(CC1)(CC2)C3=CC=CC=C3 |
SMILES canonique |
CC(=O)NC12CCC(CC1)(CC2)C3=CC=CC=C3 |
Synonymes |
N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



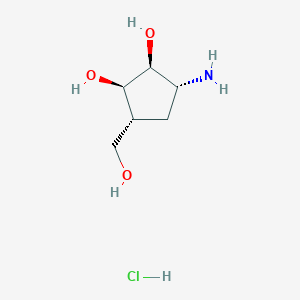
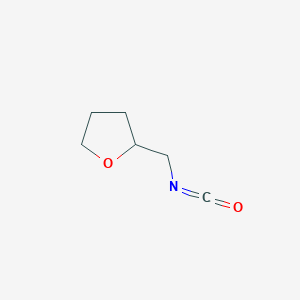
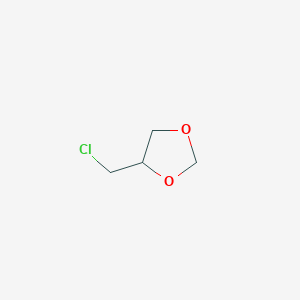
![1,4-Dioxaspiro[4.6]undeca-6,10-diene](/img/structure/B156767.png)
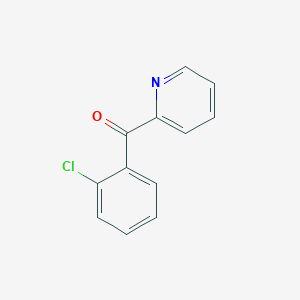
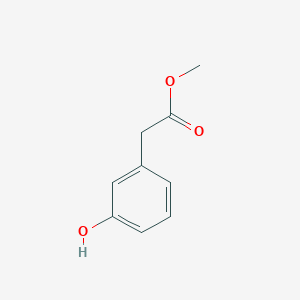
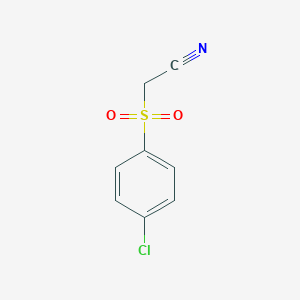
![1-[3-(Hydroxymethyl)oxiran-2-yl]but-3-en-1-ol](/img/structure/B156777.png)
